Product packaging for Galanthamine beta-D-Glucuronide(Cat. No.:CAS No. 464189-56-8)

Galanthamine beta-D-Glucuronide

Cat. No.: B1141069
CAS No.: 464189-56-8
M. Wt: 463.5 g/mol
InChI Key: YWSWSACTOVQVLT-XQOVBZHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phase II Biotransformation in Xenobiotic Metabolism

The metabolism of foreign compounds, or xenobiotics, is a critical physiological process that facilitates their elimination from the body. This biotransformation is broadly categorized into two phases. Phase I reactions introduce or expose functional groups on the xenobiotic molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules. drughunter.commdpi.comupol.cz This conjugation step, a cornerstone of detoxification, significantly increases the water solubility of the xenobiotic, making it more readily excretable. mdpi.comwikipedia.org

Phase II biotransformation reactions are essential for inactivating pharmacologically active compounds and converting them into forms that can be more easily removed from the body. upol.cznih.gov Key Phase II processes include glucuronidation, sulfonation, acetylation, methylation, and glutathione (B108866) conjugation. drughunter.commdpi.com Among these, glucuronidation is considered the most predominant and crucial Phase II metabolic pathway for a vast array of drugs and other foreign substances. jove.com This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comnih.gov

The UGT enzymes facilitate the covalent linkage of glucuronic acid to a substrate, a process that neutralizes their lipophilic properties and enhances their hydrophilicity. nih.govijpcbs.com This transformation is not only vital for the detoxification of drugs but also for reducing their biological activity, thereby preparing them for efficient removal via urine or bile. ijpcbs.com The liver is the primary site for these reactions, containing the highest concentration and variety of UGTs, although these enzymes are also present in other tissues like the kidneys and intestines. nih.govijpcbs.com

Overview of Galanthamine (B1674398) Metabolic Pathways and Formation of Glucuronidated Species

Galanthamine, an alkaloid used in the management of Alzheimer's disease, undergoes extensive metabolism in the liver. wikipedia.orgyoutube.comnih.gov Its metabolic breakdown involves multiple pathways, including the hepatic cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. wikipedia.orgnih.govnih.gov

Several metabolic routes have been identified for galantamine in humans, leading to a variety of metabolites. wikipedia.org These pathways include oxidation, demethylation at its nitrogen or oxygen atom, and subsequent conjugation reactions. wikipedia.org One of the significant metabolic pathways is glucuronidation, where galantamine is conjugated with glucuronic acid to form Galanthamine beta-D-Glucuronide. wikipedia.orgnih.gov

In vitro studies have demonstrated that unchanged galantamine and its glucuronide are major components found in plasma. nih.gov Specifically, in a study involving radiolabeled galantamine, the glucuronide metabolite accounted for a significant portion of the total radioactivity in the plasma of both poor and extensive metabolizers of CYP2D6. nih.gov Another key pathway involves O-demethylation by CYP2D6, which is more prominent in individuals who are extensive metabolizers. The resulting intermediate can then also undergo glucuronidation. wikipedia.orgnih.gov

The formation of this compound is a direct result of the UGT-mediated conjugation of a glucuronic acid moiety to the galantamine molecule. biosynth.com This process transforms the parent drug into a more water-soluble and readily excretable compound. wikipedia.orgijpcbs.com

Role of Glucuronidation in Modulating Compound Disposition and Elimination

Glucuronidation plays a pivotal role in determining the disposition and elimination of numerous compounds, including galantamine. ijpcbs.comnih.gov By converting lipophilic substances into hydrophilic metabolites, this process facilitates their excretion from the body, primarily through urine and, to a lesser extent, bile. wikipedia.orgijpcbs.comnih.gov The resulting glucuronide conjugates are typically more water-soluble and less biologically active than the parent compound. wikipedia.orgijpcbs.com

The elimination of a compound via glucuronidation is a two-step process involving the formation of the glucuronide by UGT enzymes and its subsequent excretion by efflux transporters. nih.gov These transporters, located on cell surfaces in various organs, are crucial for moving the newly formed hydrophilic glucuronides out of the cell and into the bloodstream for transport to elimination organs like the kidneys. nih.gov

In the case of galantamine, glucuronidation is a major metabolic pathway that contributes to its clearance from the body. nih.gov Studies have shown that after oral administration, galantamine and its metabolites are predominantly excreted in the urine. nih.gov The formation of this compound is a key step in this process, as it significantly enhances the water solubility of the compound, thereby facilitating its renal clearance. wikipedia.orgijpcbs.com

PhaseDescriptionKey Enzymes/ProcessesOutcome
Phase I Introduces or exposes functional groups. drughunter.commdpi.comCytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). wikipedia.orgnih.govSmall increase in hydrophilicity. mdpi.com
Phase II Conjugation with endogenous molecules. drughunter.commdpi.comUDP-glucuronosyltransferases (UGTs), Sulfotransferases, etc. drughunter.comSignificant increase in water solubility for excretion. mdpi.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO9 B1141069 Galanthamine beta-D-Glucuronide CAS No. 464189-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464189-56-8

Molecular Formula

C23H29NO9

Molecular Weight

463.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16-,17-,18+,20-,22+,23-/m0/s1

InChI Key

YWSWSACTOVQVLT-XQOVBZHCSA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-yl β-D-Glucopyranosiduronic Acid; _x000B_

Origin of Product

United States

Enzymology and Mechanisms of Galanthamine Glucuronide Formation

Unraveling the Role of UGTs in Galanthamine (B1674398) Glucuronidation

The primary catalysts for the formation of galanthamine glucuronide are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of a wide array of substances, including drugs and endogenous compounds. nih.govnih.gov These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to galanthamine. nih.govcovachem.com This process, known as glucuronidation, significantly increases the water solubility of galantamine, aiding its excretion from the body. nih.govyoutube.com

In plasma, both unchanged galantamine and its glucuronide are the predominant forms of the drug found after administration. nih.gov While specific UGT isoforms responsible for direct galanthamine glucuronidation are not extensively detailed in the provided search results, the process is a recognized and significant metabolic pathway. nih.govnih.gov

The Stereochemical Nuances of Glucuronide Synthesis

The synthesis of glucuronides is a highly specific process, not only in terms of the site of attachment but also concerning the stereochemistry of the newly formed glycosidic bond. The enzymatic reaction catalyzed by UGTs consistently results in the formation of the β-anomer of the glucuronide. nih.gov This stereo- and anomeric specificity is a hallmark of UGT-catalyzed reactions and is crucial for the proper recognition and subsequent elimination of the metabolite. The synthesis of (-)-galanthamine, the active enantiomer, has been achieved through stereocontrolled chemical synthesis, highlighting the importance of stereochemistry in its biological activity. nih.gov

The Preceding Steps: How Phase I Metabolism Influences Glucuronide Formation

The availability of galanthamine and its derivatives for glucuronidation is heavily influenced by prior Phase I metabolic reactions. youtube.com These reactions, primarily mediated by the cytochrome P450 (CYP) family of enzymes, modify the structure of galantamine, creating new sites for subsequent conjugation. nih.govyoutube.com

The Critical Role of O-Demethylation in Precursor Formation

A major Phase I metabolic pathway for galantamine is O-demethylation, a reaction catalyzed specifically by the CYP2D6 enzyme. nih.govnih.govcaymanchem.com This process converts galantamine into O-desmethylgalantamine. nih.govcaymanchem.com This metabolite is then a prime substrate for glucuronidation, leading to the formation of O-desmethylgalantamine glucuronide. nih.gov In fact, a significant portion of an administered galantamine dose, approximately 19.8%, is excreted in the urine as O-desmethylgalantamine glucuronide. nih.gov The importance of CYP2D6 in this pathway is underscored by the observation that co-administration of quinidine, a potent CYP2D6 inhibitor, significantly reduces the urinary excretion of O-desmethylgalantamine glucuronide. nih.gov

Table 1: Impact of CYP2D6 Inhibition on Galanthamine Metabolism

MetaboliteNormal Excretion (% of dose)Excretion with Quinidine (CYP2D6 inhibitor)
O-desmethylgalantamine glucuronide19.8% nih.govHighly diminished nih.gov
Unchanged galantamine25.1% nih.gov-
N-demethylgalantamine5% nih.gov-

Cofactor Requirements for Glucuronidation (e.g., UDP-Glucuronic Acid)

The conjugation of galantamine with glucuronic acid is critically dependent on the presence of an activated form of glucuronic acid, namely Uridine Diphosphate Glucuronic Acid (UDPGA). wikipedia.org This high-energy glycosyl donor is the essential cofactor for the reaction catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme family. wikipedia.orgmdpi.com

The mechanism of glucuronidation involves the transfer of the glucuronic acid moiety from UDPGA to the hydroxyl group of galantamine, forming a stable glucuronide conjugate. wikipedia.org The availability of UDPGA within the cell is a rate-limiting factor for the entire process. nih.govnih.gov

The synthesis of UDPGA itself is a two-step enzymatic process that occurs within the cytoplasm:

Formation of UDP-glucose: Glucose-1-phosphate reacts with Uridine Triphosphate (UTP), a reaction catalyzed by UDP-glucose pyrophosphorylase.

Oxidation to UDPGA: The newly formed UDP-glucose is then oxidized at the C-6 position of the glucose moiety by the enzyme UDP-glucose dehydrogenase (UGDH). This oxidation step requires the presence of two molecules of the cofactor Nicotinamide Adenine Dinucleotide (NAD+). nih.gov

The intracellular concentration of UDPGA, and therefore the rate of galanthamine glucuronidation, can be influenced by factors that affect its synthesis, such as the availability of glucose and the cellular redox state (the NAD+/NADH ratio). nih.gov A depletion of hepatic UDPGA has been shown to markedly inhibit the glucuronidation of various compounds. nih.gov

Table 1: Relative Contribution of Glucuronidation to Galanthamine Metabolism

This table summarizes the quantitative importance of glucuronidation in the metabolism and excretion of galantamine based on radioactivity studies.

Metabolite/Compound Relative Abundance in Plasma (up to 8 hours post-dose) Average Total Urinary Recovery
Unchanged Galantamine39-77% nih.gov~32% nih.gov
Galanthamine Glucuronide14-24% nih.gov~12% nih.gov

Table 2: Key Molecules in the Glucuronidation of Galanthamine

This table outlines the primary components and their roles in the formation of Galanthamine beta-D-Glucuronide.

Component Role in Glucuronidation
GalanthamineThe substrate molecule that undergoes conjugation. nih.gov
Uridine Diphosphate Glucuronic Acid (UDPGA)The essential activated glucuronic acid donor (cofactor). wikipedia.org
UDP-glucuronosyltransferases (UGTs)The family of enzymes that catalyze the transfer of glucuronic acid to galantamine. wikipedia.org
UDP-glucose dehydrogenase (UGDH)The enzyme responsible for synthesizing UDPGA from UDP-glucose. nih.gov
Nicotinamide Adenine Dinucleotide (NAD+)The necessary cofactor for the UGDH-catalyzed oxidation of UDP-glucose. nih.gov

In Vitro and Preclinical Disposition of Galanthamine Glucuronide

Metabolic Profiling and Identification in Non-Human Biological Systems

Metabolic studies in non-human species are fundamental to predicting the metabolic pathways of a drug in humans. For galanthamine (B1674398), animal models have been instrumental in identifying glucuronidation as a key metabolic route.

Studies investigating the metabolism of radiolabeled galanthamine in rats and dogs have provided detailed insights into its disposition and excretion. nih.gov Following oral administration of [3H]-labeled galanthamine, the primary route of excretion for the drug and its metabolites in all species tested is via the urine. nih.gov

In these animal models, excretion of radioactivity was rapid and nearly complete within 96 hours post-dose. nih.gov Glucuronidation was identified as one of the major metabolic pathways alongside O-demethylation, N-oxidation, N-demethylation, and epimerization. nih.gov The data indicates that galanthamine and its metabolites, including Galanthamine beta-D-Glucuronide, are efficiently cleared from the body, primarily through the renal system.

Table 1: Total Radioactivity Excretion Following Oral Administration of [3H]Galanthamine Data derived from a comparative study in rats, dogs, and humans. nih.gov

SpeciesRoute% of Dose ExcretedTime Frame
Male RatUrine~60%Up to 96h
DogUrineData not specified in abstractUp to 168h
HumanUrine~93%Up to 168h

In vitro systems are essential for elucidating the specific mechanisms of drug metabolism, including glucuronidation. These studies typically utilize subcellular fractions like microsomes or whole cells such as hepatocytes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are commonly used to study the kinetics of glucuronide formation. nih.govnih.gov Such studies allow for the determination of key parameters like the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), providing insights into the efficiency of the enzymatic process. mdpi.com Both fresh and cryopreserved hepatocytes are also employed and have been shown to accurately predict in vivo hepatic clearance for drugs primarily metabolized by glucuronidation. nih.gov

Furthermore, research indicates that extrahepatic tissues, particularly the intestine, can contribute significantly to drug glucuronidation. nih.gov Studies using intestinal microsomes have demonstrated that some drugs are extensively glucuronidated in the gut, which can impact their systemic bioavailability. nih.gov While specific kinetic data for galanthamine glucuronidation in these isolated systems is not extensively detailed in the provided literature, the methodologies are standard for characterizing the formation of metabolites like this compound. nih.govnih.gov

Quantitative Analysis of Galanthamine Glucuronide in Biological Matrices

The quantitative analysis of glucuronide metabolites in biological matrices such as plasma, urine, and bile presents unique analytical challenges. researchgate.net Due to the addition of the glucuronic acid moiety, these metabolites are highly hydrophilic, which can make them difficult to separate from endogenous polar components during chromatographic analysis. researchgate.netscispace.com

Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice for the direct quantification of glucuronides. researchgate.net This approach offers high sensitivity and selectivity, allowing for the direct measurement of the intact glucuronide conjugate and its isomers. researchgate.net

Sample preparation is a critical step to ensure accurate quantification. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are employed to remove interfering substances from the biological matrix before analysis. researchgate.net An alternative, indirect method involves the enzymatic hydrolysis of the glucuronide back to its parent aglycone using β-glucuronidase enzymes, followed by the quantification of the released parent drug. researchgate.netscispace.com However, the direct measurement of the intact glucuronide is generally preferred as it avoids potential inaccuracies from incomplete enzymatic cleavage and provides more specific information. researchgate.net For galanthamine, high-performance liquid chromatography (HPLC) methods have been established for the parent drug, and similar principles are applied to develop and validate assays for its glucuronide metabolite. nih.gov

Comparative Metabolism of Galanthamine Glucuronide Across Species

Significant species differences can exist in drug metabolism, and glucuronidation is no exception. mdpi.com Comparing the metabolic profiles of a drug across different preclinical species and humans is a critical step in drug development. For galanthamine, studies have shown that all major metabolic pathways observed in humans, including glucuronidation, also occur in at least one of the tested animal species (rat or dog). nih.gov This suggests that these species can serve as relevant models for human metabolism.

In vitro studies using liver and intestinal microsomes from various species (e.g., human, monkey, dog, rat, mouse) are a powerful tool for investigating these differences quantitatively. mdpi.comnih.gov Such studies have revealed that the rate and extent of glucuronidation can vary substantially. For example, a study on the drug ezetimibe (B1671841) showed an 8.17-fold difference in intrinsic clearance (CLint) via glucuronidation in intestinal microsomes among humans, monkeys, dogs, rats, and mice. mdpi.com Similarly, research on other compounds has shown species selectivity in the formation of specific glucuronide isomers. nih.gov These differences are attributed to variations in the expression and activity of UGT enzyme isoforms across species. nel.edu Understanding these differences is essential for accurately extrapolating pharmacokinetic data from animal models to humans. mdpi.com

Table 2: Illustrative Example of Parameters Measured in Comparative In Vitro Glucuronidation Studies This table demonstrates the type of kinetic data generated from comparative studies using intestinal microsomes, as described for compounds like ezetimibe. mdpi.com Specific values for this compound are not provided in the source material.

SpeciesVmax (nmol/mg/min)Km (µM)CLint (Vmax/Km) (µL/min/mg)
HumanExample ValueExample ValueExample Value
MonkeyExample ValueExample ValueExample Value
DogExample ValueExample ValueExample Value
RatExample ValueExample ValueExample Value
MouseExample ValueExample ValueExample Value

Analytical Methodologies for the Detection and Quantification of Galanthamine Beta D Glucuronide

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of Galanthamine (B1674398) beta-D-Glucuronide, enabling its separation from the parent drug and other metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of galanthamine and its metabolites in biological samples. nih.govnih.gov This method provides the necessary selectivity and sensitivity to detect the low concentrations typical in pharmacokinetic studies. nih.govnih.gov Direct measurement of the intact glucuronide is preferred over indirect methods that involve hydrolysis, as it offers improved accuracy, precision, and selectivity for isomers. researchgate.net

A validated LC-MS/MS method for galantamine in human plasma has been established, demonstrating high throughput potential with retention times as short as 1.1 minutes. nih.gov While this study focused on the parent drug, the principles are directly applicable to its glucuronide metabolite. For many drug glucuronides, LC-MS/MS methods are capable of quantifying concentrations in the low ng/mL range. researchgate.netwaters.com

Electrospray ionization (ESI) is the most common ionization source for analyzing polar, thermally labile molecules like Galanthamine beta-D-Glucuronide because it generates charged ions from the liquid phase with minimal fragmentation. chromatographyonline.comub.edu ESI is typically operated in the positive ion mode for galanthamine and its derivatives, which readily form protonated molecules [M+H]⁺. nih.govnih.gov The optimization of ESI source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage, is critical for achieving maximum ionization efficiency and sensitivity. nih.govchromatographyonline.com

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) scan mode that provides exceptional selectivity and sensitivity, making it the gold standard for quantification. scispace.comnih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). scispace.com This process filters out background noise, significantly enhancing the signal-to-noise ratio. For galanthamine, the transition of the protonated molecule at m/z 288.22 to a product ion at m/z 213.20 is commonly monitored. nih.gov For its glucuronide, a characteristic transition would be from the precursor ion (m/z 464.2) to a product ion corresponding to the aglycone (galanthamine, m/z 288.2). nih.gov

Table 1: Representative MRM Transitions for Galanthamine Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Galanthamine 288.22 213.20 Positive ESI
Internal Standard (Glimepiride) 491.17 352.30 Positive ESI
ON 013100-glucuronide 571.6 395.5 Positive ESI

This table is illustrative. The specific transition for this compound would be from its protonated molecule to the galanthamine aglycone.

The separation of the highly polar this compound from its less polar parent compound is typically achieved using reverse-phase (RP) liquid chromatography. researchgate.net Columns with a C18 stationary phase are widely used for this purpose. nih.govnih.gov

Optimization of the mobile phase is critical for retaining and resolving the polar glucuronide metabolite on a nonpolar C18 column. Mobile phases usually consist of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov The addition of an acid, like formic acid, to the mobile phase serves to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase and to ensure the analytes are in a consistent, protonated state, which improves peak shape and retention. nih.govnih.gov An isocratic mobile phase of acetonitrile and 0.01M ammonium (B1175870) acetate (B1210297) (95/5, v/v) has been used for the rapid analysis of galanthamine. nih.gov For glucuronides, a gradient elution, starting with a low percentage of organic solvent and gradually increasing, is often necessary to first elute the very polar glucuronide and then the parent drug. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, Radiometric)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a common method for the analysis of galanthamine, often with detection set around 288 nm. researchgate.net However, for detecting metabolites like this compound, which are often present at much lower concentrations than the parent drug, UV detection may lack the required sensitivity.

Radiometric detection is another potential method, particularly in metabolic studies using radiolabeled compounds. If galanthamine is labeled with a radioisotope (e.g., ³H or ¹⁴C), its metabolites, including the glucuronide, will also be radiolabeled. A semi-quantitative approach can be used where the radioactive responses from the radiolabeled metabolite and parent are correlated with their corresponding LC-MS/MS responses. scispace.com This technique is highly sensitive and specific for the drug-related material, but it requires the synthesis of a radiolabeled precursor and specialized detection equipment.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Direct analysis of intact glucuronide conjugates by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. sigmaaldrich.com The high polarity and low volatility of compounds like this compound, due to the sugar moiety, prevent them from being readily vaporized for GC analysis. sigmaaldrich.comyoutube.com

Therefore, a two-step approach is typically required:

Hydrolysis: The glucuronide conjugate is first cleaved to release the free aglycone (galanthamine). This is commonly achieved through enzymatic hydrolysis using β-glucuronidase. sigmaaldrich.comnih.govcovachem.com The conditions for hydrolysis (e.g., enzyme source, temperature, pH, and incubation time) must be optimized to ensure complete cleavage without degrading the analyte. nih.govresearchgate.net

Derivatization: The resulting galanthamine, along with other metabolites containing polar functional groups, is then chemically modified to increase its volatility and thermal stability. youtube.commdpi.com A common method is silylation, which replaces active hydrogen atoms in hydroxyl and amine groups with a nonpolar trimethylsilyl (B98337) (TMS) group. mdpi.comyoutube.com

After these preparation steps, the derivatized sample can be analyzed by GC-MS. This approach measures the total concentration of the aglycone (free plus conjugated) rather than quantifying the intact glucuronide directly.

Spectroscopic and Spectrometric Characterization

Mass spectrometry is the primary tool for the structural characterization of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement. nih.govnih.gov The molecular formula for this compound is C₂₃H₂₉NO₉, with a corresponding molecular weight of 463.48 g/mol . sussex-research.com

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. For this compound, the most characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the galanthamine aglycone (m/z 288). ub.edunih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. While specific NMR data for this compound is not widely published, detailed ¹H and ¹³C NMR studies of galanthamine and its derivatives provide a basis for what to expect. ddg-pharmfac.net An NMR spectrum of the glucuronide would confirm the site of conjugation and the stereochemistry of the glycosidic bond. In a novel application, ¹⁹F NMR has been used with a fluorinated glucuronide substrate to detect glucuronidase activity in complex samples, demonstrating the potential for NMR in specialized metabolic assays. whiterose.ac.uk

Table 2: Key Compound Information

Compound Name Chemical Formula Molecular Weight ( g/mol )
Galanthamine C₁₇H₂₁NO₃ 287.35
This compound C₂₃H₂₉NO₉ 463.48
Formic Acid CH₂O₂ 46.03
Acetonitrile C₂H₃N 41.05
Methanol CH₄O 32.04
Glimepiride C₂₄H₃₄N₄O₅S 490.62

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

For instance, in the analysis of related glucuronides, specific proton (¹H) and carbon (¹³C) NMR chemical shifts provide detailed structural information. researchgate.net Techniques such as COSY, HSQC, and HMBC are instrumental in establishing connectivity between different parts of the molecule. iosrjournals.orgmdpi.com While specific NMR data for this compound is not extensively detailed in the provided results, the principles of NMR analysis of similar glycosides are well-established. nih.govresearchgate.net For example, the hydrolysis of a fluorinated glucuronide substrate can be monitored by the appearance of a distinct signal in the ¹⁹F NMR spectrum, demonstrating the utility of NMR in tracking reactions involving glucuronides. whiterose.ac.uk

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of galantamine and its derivatives. For the parent compound, galantamine hydrobromide, UV spectrophotometric methods have been developed and validated. jocpr.comresearchgate.net These methods typically involve measuring the absorbance at a specific wavelength, which for galantamine hydrobromide is around 288-289 nm in distilled water. jocpr.comdergipark.org.tr

The linearity of these methods is established over a specific concentration range, for instance, 5-30 µg/mL for galantamine. dergipark.org.tr First-derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectra. jocpr.comresearchgate.net While these methods are established for the parent drug, their application to this compound would require specific validation, as the glucuronide moiety may alter the UV absorption spectrum.

Comprehensive Sample Preparation Strategies from Biological and Plant Matrices

The accurate analysis of this compound from complex matrices such as biological fluids and plant extracts requires meticulous sample preparation to remove interfering substances. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a common technique for isolating galantamine and its metabolites from biological samples. nih.govnih.gov This method involves the partitioning of the analyte between two immiscible liquid phases. For galantamine, LLE has been successfully used to extract the drug from plasma and serum. nih.govnih.gov The process often involves adjusting the pH of the aqueous sample to optimize the extraction of the target compound into an organic solvent. google.comnih.gov For instance, a simple LLE procedure using acetonitrile has been employed for the extraction of galantamine from rat plasma. nih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is another widely used technique for sample clean-up and concentration. sigmaaldrich.com It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. For the analysis of related compounds, SPE with cartridges like Oasis HLB has been shown to be effective in cleaning up samples prior to LC-MS/MS analysis. waters.com This technique is particularly useful for extracting analytes from complex matrices like urine. sigmaaldrich.com

Deproteinization Protocols

For biological samples with high protein content, such as plasma or serum, deproteinization is a critical initial step to prevent interference with the analytical column and improve the extraction efficiency. researchgate.netnih.gov This can be achieved by adding a protein precipitating agent, such as acetonitrile or trichloroacetic acid. nih.govcabidigitallibrary.org The precipitated proteins are then removed by centrifugation, and the resulting supernatant can be further processed by LLE or SPE. nih.gov

Method Validation Parameters: Sensitivity, Specificity, Linearity, Precision, and Accuracy

The validation of any analytical method is crucial to ensure its reliability and reproducibility. youtube.com The key parameters for validation include sensitivity, specificity, linearity, precision, and accuracy.

Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For a highly sensitive LC-MS/MS method for galantamine, the LOQ was reported to be as low as 0.12 ng/mL. nih.gov For UV spectrophotometric methods, the LOD and LOQ for galantamine were found to be 0.70 µg/mL and 2.10 µg/mL, respectively. dergipark.org.tr

Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. youtube.com This is particularly important for complex biological matrices. Mass spectrometry-based methods, such as LC-MS/MS, offer high specificity due to the monitoring of specific ion transitions. nih.gov

Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal over a defined range. youtube.com For an LC-MS/MS method for galantamine, linearity was observed from 0.12 to 525 ng/mL. nih.gov UV spectrophotometric methods for galantamine showed linearity in the concentration range of 5-30 µg/mL. dergipark.org.tr

Precision measures the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD). youtube.com For a validated LC-MS/MS method, the intra- and inter-day precision for galantamine were in the ranges of 4.73–11.7% and 5.83–8.64%, respectively. nih.gov

Accuracy indicates the closeness of the measured value to the true value and is often assessed by recovery studies. youtube.com For a validated method, the recovery should typically be within a certain percentage of the nominal value, for example, 80-120%. youtube.com

Biosynthetic and Natural Product Context of Galanthamine Precursor to Glucuronide

Botanical Sources and Distribution of Galanthamine-Producing Plants

Galanthamine (B1674398) is an isoquinoline (B145761) alkaloid primarily found in plants belonging to the Amaryllidaceae family. nih.gov Its discovery is traced back to 1952 when it was first isolated from Galanthus woronowii, commonly known as the snowdrop. ub.edu While initially sourced from Galanthus nivalis for industrial production, its small size and variable galanthamine content led to the adoption of larger plants like Leucojum aestivum (summer snowflake). ub.edutandfonline.com

Today, galanthamine is commercially extracted from a variety of Amaryllidaceae species. ub.edu These include daffodils, particularly Narcissus pseudonarcissus cv. Carlton, which are cultivated in Central and West Europe. researchgate.net In Eastern Europe, Leucojum aestivum remains a significant source. tandfonline.comresearchgate.net The 'red-tubed lily' (Lycoris radiata) is utilized for extraction in China, while Ungernia victoris is a source in Uzbekistan and Kazakhstan. ub.edutandfonline.comresearchgate.net

The alkaloid has been identified in numerous genera within the Amaryllidaceae family, demonstrating a wide botanical distribution. ub.edutandfonline.com

Table 1: Prominent Botanical Sources of Galanthamine

GenusCommon NameNotable Species/CultivarsPrimary Regions of Use/Cultivation
GalanthusSnowdropG. woronowii, G. nivalisHistorical source, Eastern Europe
LeucojumSnowflakeL. aestivumEastern Europe
NarcissusDaffodilN. pseudonarcissus cv. Carlton, 'Ice Follies', 'Favourite'Central and West Europe
LycorisSpider LilyL. radiataChina
Ungernia---U. victorisUzbekistan, Kazakhstan
HippeastrumAmaryllisH. papilioPotential source, South America
ZephyranthesRain LilyZ. candida, Z. grandifloraOrnamental, potential source

The concentration of galanthamine can vary significantly between species and even within different populations of the same species, influenced by geographical origin and environmental factors. tandfonline.com For instance, south-east Bulgarian populations of L. aestivum are particularly rich in galanthamine, whereas Romanian populations may have higher concentrations of other alkaloids like lycorine. tandfonline.com

Enzymatic Pathways and Key Intermediates in Galanthamine Biosynthesis

The biosynthesis of galanthamine is a complex process that begins with the amino acids phenylalanine and tyrosine. researchgate.net A key step in this pathway is the formation of norbelladine, which serves as a common precursor for many Amaryllidaceae alkaloids. chim.itresearchgate.net

The crucial transformation in the synthesis of the galanthamine skeleton is an oxidative phenol (B47542) coupling reaction of the precursor 4'-O-methylnorbelladine. chim.itfrontiersin.orgrsc.org This reaction is catalyzed by a cytochrome P450-dependent enzyme, which facilitates a specific ortho-para coupling of the phenolic rings. chim.it This coupling creates a highly reactive dienone intermediate. chim.it

Following the oxidative coupling, a spontaneous intramolecular nucleophilic 1,4-addition occurs, where a phenolic hydroxyl group attacks the enone system. chim.it This results in the formation of the characteristic benzofuran (B130515) ring system of the galanthamine core, yielding an intermediate known as narwedine. chim.itrsc.org The biosynthesis is then completed by the reduction of a carbonyl group and a final N-methylation step to produce galanthamine. chim.it

Table 2: Key Steps and Intermediates in Galanthamine Biosynthesis

PrecursorsKey IntermediateKey Reaction TypeEnzymes (or enzyme class)Product
L-Phenylalanine, L-Tyrosine4'-O-methylnorbelladineSchiff base formation, reduction, methylationPAL, C4H, TYDC, N4OMT4'-O-methylnorbelladine
4'-O-methylnorbelladineDienone intermediateortho-para Oxidative Phenolic CouplingCytochrome P450 enzyme (e.g., CYP96T)Narwedine
Narwedine---Carbonyl Reduction, N-methylationReductase, N-methyltransferaseGalanthamine

Abbreviations: PAL: Phenylalanine ammonia (B1221849) lyase; C4H: Cinnamate-4-hydroxylase; TYDC: Tyrosine decarboxylase; N4OMT: Norbelladine 4'-O-methyltransferase.

This biosynthetic pathway highlights nature's efficiency, where slight variations can lead to a diverse array of structurally different alkaloids from a common precursor. chim.it

External Modulators of Galanthamine Biosynthesis and Potential Impact on Glucuronide Precursors

The production of galanthamine in plants is not static and can be influenced by various external factors. These modulators can affect the enzymatic pathways, thereby altering the availability of galanthamine, the precursor to Galanthamine beta-D-Glucuronide.

Research into in vitro plant cultures has shown that the application of elicitors, such as methyl jasmonate, can significantly improve the production of galanthamine and related alkaloids in Narcissus confusus shoot-clumps. tandfonline.com Similarly, inoculation with certain endophytic fungi has been shown to enhance the accumulation of galanthamine in the leaves of Lycoris radiata. researchgate.net This enhancement is linked to the induced expression of key biosynthetic genes like TYDC and OMT. researchgate.net

Environmental conditions also play a role. Light, for example, is known to regulate the biosynthesis of many plant secondary metabolites, and its influence extends to the pathways producing alkaloids. researchgate.net The composition of the culture medium and the application of plant growth regulators are other factors that have been manipulated in biotechnological approaches to increase galanthamine yield. researchgate.net These strategies aim to optimize the plant's natural production machinery, which directly impacts the quantity of the galanthamine precursor available for any subsequent glucuronidation process.

Relationship Between Natural Occurrence of Galanthamine and its Subsequent Glucuronidation in Biological Systems

Once galanthamine is introduced into a mammalian biological system, it undergoes metabolism, a process that connects its natural plant origin to its modified form, this compound. Glucuronidation is a major phase II metabolic pathway in the human body, used to make a wide variety of substances more water-soluble to facilitate their excretion. nih.govwikipedia.org This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org

In the metabolism of galanthamine, glucuronidation is a key pathway. nih.govnih.gov Following administration, a significant portion of the galanthamine dose is metabolized, and its glucuronide is one of the main products found in plasma and excreted in urine. nih.gov Specifically, studies have shown that unchanged galanthamine and its glucuronide conjugate account for a large part of the radioactivity detected in the plasma of both poor and extensive metabolizers of the CYP2D6 enzyme. nih.gov

The formation of this compound involves the attachment of a glucuronic acid moiety to the galanthamine molecule. This transformation drastically increases the water solubility of the compound, aiding its elimination from the body, primarily through urine. nih.govwikipedia.org In radiolabeled studies, about 12% of a galanthamine dose excreted in the urine was identified as its glucuronide conjugate. nih.gov This demonstrates a direct and significant metabolic link between the naturally sourced alkaloid and the formation of its glucuronide metabolite within the body.

Advanced Research Perspectives on Glucuronide Metabolites

Development of Reference Standards and Isomers for Glucuronidated Metabolites

The accurate quantification and characterization of drug metabolites are foundational to modern pharmaceutical research. For Galanthamine (B1674398) beta-D-Glucuronide, the development of pure analytical reference standards is a critical prerequisite for reliable pharmacokinetic and metabolic studies. A reference standard is a highly purified compound used as a measurement benchmark, ensuring that data from different laboratories and studies are consistent and comparable. The availability of commercially synthesized Galanthamine-O-β-D-Glucuronide serves this purpose, providing researchers with the necessary tool for method validation and calibration of analytical instruments. sussex-research.com

The synthesis of such standards is a complex process. While methods for creating simple glucuronides are established, synthesizing structurally complex molecules like Galanthamine beta-D-Glucuronide can be challenging, often hampered by low yields or non-selective reactions. nih.gov The process involves chemically attaching a glucuronic acid moiety to the parent drug, galanthamine. This requires careful chemical strategies to ensure the correct stereochemistry (the "beta" configuration), as different spatial arrangements, or isomers, can have different biological properties. For instance, the synthesis of morphine-6-β-D-glucuronide, a pharmacologically active metabolite, also necessitated the synthesis of its α-isomer to serve as a reference marker for purity testing. nih.gov This highlights the importance of not only synthesizing the primary metabolite but also its potential isomers to ensure analytical specificity.

Furthermore, research extends to synthesizing isomers of the parent aglycone itself, which can then be used to study structure-activity relationships. For example, a D-ring isomer of galanthamine has been synthesized to investigate how structural modifications impact its therapeutic activity. anu.edu.aunih.gov The development of these related compounds, both glucuronide isomers and aglycone analogs, provides a more complete toolkit for researchers to fully understand the metabolic profile and pharmacological effects of galanthamine and its metabolites.

Table 1: Chemical Properties of this compound Reference Standard

Property Value Source
Molecular Formula C₂₃H₂₉NO₉ sussex-research.com
Molecular Weight 463.48 g/mol sussex-research.com
Purity >95% (HPLC) sussex-research.com

| Common Name | Galanthamine Glucuronide | sussex-research.com |

In Vitro Systems for High-Throughput Glucuronide Generation and Identification

To efficiently study the formation of this compound and identify the specific enzymes involved, researchers utilize various in vitro (test tube) systems. These controlled environments allow for the rapid screening and detailed analysis of metabolic pathways outside of a living organism. The most common systems include human liver microsomes (HLMs) and recombinant human UDP-glucuronosyltransferase (UGT) enzymes. nih.gov HLMs are vesicles derived from the endoplasmic reticulum of liver cells and contain a rich complement of drug-metabolizing enzymes, including UGTs, offering a close representation of hepatic metabolism.

For more specific investigations, individual human UGT enzymes are expressed in cell lines (e.g., insect or HEK293 cells) to create recombinant enzymes. nih.gov By incubating galanthamine with a panel of these individual UGT isoforms, researchers can pinpoint which specific enzyme (e.g., UGT1A1, UGT1A4, UGT2B7) is primarily responsible for its glucuronidation. nih.gov The resulting this compound is then typically identified and quantified using highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

These fundamental in vitro systems are often adapted for high-throughput screening (HTS), a process that enables the rapid testing of thousands of compounds. nih.govnih.gov In the context of glucuronidation, HTS can be used to screen libraries of new drug candidates to quickly identify which ones are likely to be metabolized via this pathway. Cellular microarrays, using 96- or 384-well plates, allow for the miniaturization and automation of these assays. nih.gov However, applying HTS to UGTs presents challenges, including the enzymes' potential instability, low expression levels, and broad substrate specificity, which can complicate the development of reliable and robust screening assays. nih.gov

| High-Throughput Screening (HTS) Assays | Automated, miniaturized assays in multi-well plates for rapid screening. nih.gov | Profiling the glucuronidation potential of galanthamine analogs or identifying inhibitors of its metabolism. nih.gov |

Mechanistic Studies on Glucuronide Hydrolysis and Re-release of Aglycone (e.g., Beta-Glucuronidase Activity)

Once formed, this compound is not necessarily an inert waste product. It can be chemically transformed back into its parent compound, galanthamine, through a process called hydrolysis. This reaction is catalyzed by a class of enzymes known as β-glucuronidases. nih.govnih.gov These enzymes are present in various body tissues, including the liver, and are notably active in the gut, where they are produced by the intestinal microbiota. nih.govescholarship.org

The catalytic mechanism of β-glucuronidase involves the cleavage of the glucuronide bond, releasing the aglycone (in this case, galanthamine) and glucuronic acid. nih.gov This deconjugation process is significant because it can lead to the enterohepatic recirculation of the drug. Here, the glucuronide is excreted from the liver into the intestine via bile, where gut β-glucuronidases hydrolyze it. The re-released, more fat-soluble galantamine can then be reabsorbed back into the bloodstream, potentially extending its duration of action. nih.gov Studies exploring the co-administration of β-glucuronidase with drugs that undergo extensive glucuronidation have shown that this can intentionally increase the systemic exposure to the parent compound. nih.gov

Understanding β-glucuronidase activity is also crucial for accurate bioanalysis. During the collection and processing of biological samples (e.g., tissue, plasma), endogenous β-glucuronidase can hydrolyze the glucuronide metabolite ex vivo (outside the body). escholarship.org This can lead to an artificially inflated measurement of the parent drug and an underestimation of the glucuronide. To prevent this analytical error, researchers often add a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, to the samples during extraction to preserve the true in vivo ratio of the drug to its metabolite. escholarship.org

Table 3: Comparison of β-Glucuronidase Sources for Analytical Hydrolysis

Enzyme Source Relative Efficiency Notes
Helix pomatia (Snail) High Commonly used, often in preparations that also contain sulfatase activity. Can achieve complete hydrolysis with sufficient enzyme concentration (≥30 units/μL urine). nih.gov
Patella vulgata (Limpet) High Shows >95% conversion for some glucuronides (e.g., codeine-glucuronide) at 10 U/μL. sigmaaldrich.com
E. coli (Recombinant) High initial activity Can be very effective but may lose activity at higher temperatures (e.g., 60°C) over time. sigmaaldrich.com

| Abalone | Variable | Efficiency is dependent on the specific drug glucuronide being analyzed. sigmaaldrich.com |

Investigation of Metabolic Enzyme Polymorphisms Affecting Glucuronidation Efficiency in Preclinical Models

The efficiency of glucuronidation is not uniform across all individuals. This variability is often due to genetic polymorphisms—common variations in the DNA sequence of genes that code for drug-metabolizing enzymes like the UGTs. nih.gov A single nucleotide polymorphism (SNP) in a UGT gene can result in an enzyme with reduced activity, leading to slower metabolism of drugs that are substrates for that enzyme. nih.gov Such genetic differences can significantly alter a drug's efficacy and safety profile, forming the basis of the field of pharmacogenomics. For a compound like galanthamine, where glucuronidation is a notable clearance pathway, polymorphisms in the relevant UGT genes could lead to significant interindividual differences in drug exposure. nih.gov

To study the specific impact of human genetic variations on drug metabolism without the complexities of clinical trials, researchers use advanced preclinical models. A key development in this area is the creation of "humanized" mice. nih.gov These are laboratory mice that have been genetically engineered to lack their own corresponding metabolic gene and instead express the human version. For example, humanized UGT1 (hUGT1) mice have had their mouse Ugt1 locus replaced with the human UGT1 locus. nih.gov

These models are invaluable for investigating the functional consequences of UGT polymorphisms. By creating different strains of hUGT1 mice, each carrying a different human polymorphic allele (e.g., the variant UGT1A1*28, which is known to reduce enzyme expression), researchers can directly compare how these variations affect the glucuronidation of a drug like galanthamine. nih.gov These preclinical models allow for controlled experiments to predict how patients with different genetic makeups will metabolize the drug, providing a powerful tool for advancing towards personalized medicine. nih.gov The selection of an appropriate animal model is critical, as metabolic differences between species can be significant; the goal is to use a model, like the humanized mouse, that most accurately reflects human metabolic pathways. nih.govnih.gov

Table 4: Preclinical Models for Studying Glucuronidation Polymorphisms

Model Description Application
Standard Rodent Models (Rat, Mouse) Wild-type animals with their own native UGT enzymes. Used for initial pharmacokinetic studies, but results may not directly translate to humans due to species differences in enzyme activity. nih.gov
Humanized UGT Mice (hUGT mice) Mice genetically engineered to express human UGT enzymes instead of their own. nih.gov Considered a superior model for predicting human glucuronidation and assessing the impact of specific human UGT polymorphisms (e.g., UGT1A1*28) on drug metabolism. nih.gov

| Conditional Knockout Mice | Mice in which a specific UGT gene is deleted in a tissue-specific manner (e.g., only in the intestine). nih.gov | Used to investigate the role of glucuronidation in a specific organ or tissue, such as its role in local detoxification in the gut. |

Q & A

Q. How to address discrepancies in the reported neuroprotective efficacy of this compound in Alzheimer’s disease models?

  • Methodological Answer : Variability arises from model selection (transgenic mice vs. Aβ1–42-induced neurotoxicity in cell lines). Standardize dosing regimens (e.g., 5 mg/kg/day in mice) and employ Morris water maze tests for cognitive assessment. Use positron emission tomography (PET) with [11C]PIB to quantify amyloid plaque reduction in vivo .

Tables for Key Findings

Parameter Optimal Condition Source
HPLC Mobile PhaseAcetonitrile:0.1% Formic Acid (70:30 v/v)
In Vitro Shoot Culture Yield12 μg/g dry weight (modified MS medium)
ANN Model Accuracy95% (Batch Back Propagation algorithm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.